molecular formula C17H19NOS2 B2385678 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime CAS No. 338421-65-1

1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime

Cat. No. B2385678
CAS RN: 338421-65-1
M. Wt: 317.47
InChI Key: QCKHHIUJDNBYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime (1,3-BMPSAO) is an important organic compound that has been widely studied for its various applications in both scientific research and industry. This compound is a white crystalline solid with a molecular weight of 294.4 g/mol and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime is not yet fully understood. However, it is believed to act as an inhibitor of AChE by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the breakdown of acetylcholine, leading to an increase in the amount of acetylcholine available for neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including mammals, insects, and bacteria. In mammals, this compound has been found to increase the amount of acetylcholine available for neurotransmission, resulting in increased cognitive function and improved memory. In insects, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of glucose, resulting in decreased energy production and increased susceptibility to starvation. In bacteria, this compound has been found to inhibit the growth of certain species, suggesting a potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, this compound also has several limitations. It is a relatively unstable compound and has a relatively short shelf-life, making it difficult to store for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime has a wide range of potential applications, and there are numerous potential future directions for further research. These include exploring its use as an inhibitor of other enzymes, such as proteases or phosphatases; investigating its potential use as an antimicrobial agent; and studying its potential as a ligand for the formation of metal complexes with potential therapeutic applications. Additionally, further research could be conducted to develop improved synthesis methods and to optimize the stability and solubility of the compound.

Synthesis Methods

1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime can be synthesized through a two-step process. The first step involves the reaction of 4-methylphenylsulfanylacetone and hydroxylamine hydrochloride in a solvent such as dimethylsulfoxide (DMSO) at a temperature of 120°C. This reaction yields a mixture of this compound and 3-methylphenylsulfanylacetone oxime. The second step involves the separation of the two compounds by column chromatography.

Scientific Research Applications

1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime has been used in a variety of scientific research applications, including as an inhibitor of enzyme activity and as a ligand for metal complexes. In particular, it has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which plays an important role in the regulation of the neurotransmitter acetylcholine. This compound has also been used as a ligand for the formation of cobalt complexes, which have been studied for their potential use in the treatment of cancer.

properties

IUPAC Name

N-[1,3-bis[(4-methylphenyl)sulfanyl]propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-13-3-7-16(8-4-13)20-11-15(18-19)12-21-17-9-5-14(2)6-10-17/h3-10,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKHHIUJDNBYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=NO)CSC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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